15-Hydroxydehydroabietic acid
Overview
Description
15-Hydroxydehydroabietic acid is an organic compound derived from plant sources, specifically from the leaves of armand pine. It is a diterpene compound with the molecular formula C20H28O3 and a molecular weight of 316.43 g/mol . This compound is a rare natural derivative of abietic acid and is known for its unique chemical structure and properties.
Mechanism of Action
Target of Action
15-Hydroxydehydroabietic acid is a diterpene compound It has been found to exhibit promising alpha-glucosidase inhibitory activity and significant antibacterial activities .
Mode of Action
It is known to interact with alpha-glucosidase, an enzyme involved in carbohydrate metabolism, and inhibit its activity . This interaction could lead to changes in glucose metabolism, potentially offering therapeutic benefits for conditions like diabetes. Its antibacterial activity suggests that it may interact with bacterial cells, possibly disrupting their growth or function .
Biochemical Pathways
This compound is a metabolite of dehydroabietic acid . A cytochrome P450 enzyme, CYP81AM1, from Tripterygium wilfordii, specifically catalyzes the C-15 hydroxylation of dehydroabietic acid to form this compound . This is the first CYP450 to be found in plants with this function
Result of Action
Its alpha-glucosidase inhibitory activity suggests that it may affect glucose metabolism at the cellular level . Its antibacterial activity indicates that it may have effects on bacterial cells
Biochemical Analysis
Biochemical Properties
The biochemical properties of 15-Hydroxydehydroabietic acid are largely determined by its interactions with various biomolecules. A novel cytochrome P450 from Tripterygium wilfordii, CYP81AM1, specifically catalyses the C-15 hydroxylation of dehydroabietic acid . This is the first CYP450 to be found in plants with this function .
Cellular Effects
It is known that cytochrome P450 oxygenases (CYPs) play an important role in the post-modification in the biosynthesis of plant bioactive terpenoids .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of the compound through in vitro enzymatic reactions and in vivo yeast feeding assays . The occurrence of the reaction may be related to the carboxyl group .
Metabolic Pathways
It is known that the compound is a key intermediate in the chemical synthesis of dehydroabietic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: 15-Hydroxydehydroabietic acid is typically synthesized through the catalytic oxidation of dehydroabietic acid. Common catalysts used in this process include hydrogen peroxide, manganese dioxide, and sodium perborate . The reaction conditions often involve moderate temperatures and controlled environments to ensure the selective hydroxylation at the C-15 position.
Industrial Production Methods: Industrial production of this compound involves large-scale oxidation processes using similar catalysts as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 15-Hydroxydehydroabietic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming dehydroabietic acid.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, manganese dioxide, and sodium perborate under moderate temperatures.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Various nucleophiles such as halides or amines in the presence of a suitable base.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dehydroabietic acid.
Substitution: Functionalized derivatives with different substituents at the C-15 position.
Scientific Research Applications
15-Hydroxydehydroabietic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential anti-inflammatory and antibacterial properties.
Comparison with Similar Compounds
15-Hydroxydehydroabietic acid is unique among abietane diterpenoids due to its specific hydroxylation at the C-15 position. Similar compounds include:
Dehydroabietic acid: Lacks the hydroxyl group at the C-15 position, resulting in different chemical and biological properties.
Abietic acid: Another abietane diterpenoid with different functional groups and bioactivities.
Podocarpic acid: Shares a similar diterpenoid structure but with distinct functional groups and applications.
The presence of the hydroxyl group at the C-15 position in this compound enhances its reactivity and bioactivity, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
(1R,4aS,10aR)-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-18(2,23)14-7-8-15-13(12-14)6-9-16-19(15,3)10-5-11-20(16,4)17(21)22/h7-8,12,16,23H,5-6,9-11H2,1-4H3,(H,21,22)/t16-,19-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILQLITDRYFHAGM-NSISKUIASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC3=C2C=CC(=C3)C(C)(C)O)(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC[C@@]([C@@H]1CCC3=C2C=CC(=C3)C(C)(C)O)(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201307837 | |
Record name | 15-Hydroxydehydroabietic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201307837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54113-95-0 | |
Record name | 15-Hydroxydehydroabietic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54113-95-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 15-Hydroxydehydroabietic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054113950 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 15-Hydroxydehydroabietic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201307837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 54113-95-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 15-HYDROXYDEHYDROABIETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJT5EC4FM4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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